Crystallographic Evidence: B0-Alanine Modification Alters Receptor-Binding Surface Conformation Relative to Native Insulin
The crystal structure of (D-Ala)-B0 porcine insulin determined at 1.9 Å resolution demonstrates specific structural differences compared to 2Zn porcine insulin [1]. The B0 residue introduction reduced thermal vibration of the B-chain N-terminus for both molecules I and II in the asymmetric unit and produced closer molecular packing in the crystal lattice [1]. Critically, the B0 modification altered the conformations of partial polar groups around the predicted receptor-binding surface and changed the assembly mode of the two A-chain helices in molecule I [1]. The N-terminal B-chain local environment in (D-Ala)-B0 porcine insulin also differed markedly from that observed in (Trp)-B1 porcine insulin and DesB1(Phe) bovine insulin structures [1].
| Evidence Dimension | Crystal structure: receptor-binding surface conformation |
|---|---|
| Target Compound Data | R-factor 0.211; RMSD bond lengths 0.057 Å; reduced thermal vibration of B-chain N-terminus; altered polar group conformations around receptor-binding surface |
| Comparator Or Baseline | 2Zn porcine insulin (native); (Trp)-B1 porcine insulin; DesB1(Phe) bovine insulin |
| Quantified Difference | Altered conformations of partial polar groups around possible receptor-binding surface; modified assembly mode of A-chain helices in molecule I; distinct N-terminal local environment compared to other B-chain terminal variants |
| Conditions | X-ray crystallography at 1.9 Å resolution; restrained least-squares refinement; difference Fourier method |
Why This Matters
This is the only crystallographically determined structural dataset documenting B0-alanine-induced conformational changes at the insulin receptor-binding surface, essential for structure-guided analog design and computational docking studies.
- [1] Niu LW, Dai JB, Liang DC. Studies on the crystal structure of (D-Ala)-B0 porcine insulin at 1.9 Å resolution. Sci China B. 1989;32(4):419-434. PMID: 2675905. View Source
